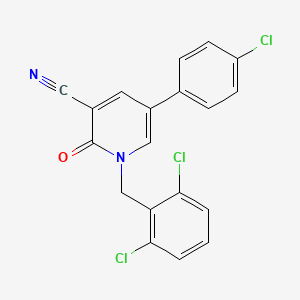
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide, also known as VNQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoxaline derivatives and is a potent antagonist of the ionotropic glutamate receptors.
作用機序
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the activation of the receptor by glutamate, thereby blocking the excitatory signals in the brain. This mechanism of action makes 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide a potent inhibitor of synaptic transmission and plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide are mainly related to its ability to block the AMPA and kainate subtypes of glutamate receptors. This leads to a decrease in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context. 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has been shown to protect neurons from excitotoxicity in various experimental models, and has potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in lab experiments include its high potency and selectivity for the AMPA and kainate subtypes of glutamate receptors, which allows for precise manipulation of synaptic transmission and plasticity. It is also readily available from commercial sources and has a well-established synthesis method. The limitations of using 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide include its potential off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results. It also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
将来の方向性
There are several future directions for the use of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in scientific research. One direction is to investigate its potential therapeutic applications in neurodegenerative disorders, particularly those that are associated with excitotoxicity. Another direction is to explore its effects on other ion channels and receptors, and to develop more selective compounds that can target specific subtypes of glutamate receptors. Finally, 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide can be used in combination with other compounds to study the complex interactions between different neurotransmitter systems in the brain.
合成法
The synthesis of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide involves the reaction of 2-chloro-3-nitropyridine with ethyl acrylate in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfonyl chloride to obtain 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in high purity. The synthesis method of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide is well-established, and the compound is readily available from commercial sources.
科学的研究の応用
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has been extensively used in scientific research to study the function of ionotropic glutamate receptors, which are important for synaptic transmission and plasticity in the brain. It has been shown to be a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, and is often used as a tool compound to investigate the role of these receptors in various physiological and pathological processes. 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has also been used to study the mechanisms of excitotoxicity, which is a pathological process that occurs in various neurodegenerative disorders.
特性
IUPAC Name |
3-ethenylsulfonyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-2-19(17,18)8-7-11(14)12-9-3-5-10(6-4-9)13(15)16/h2-6H,1,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMJUABRWDPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)
![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)
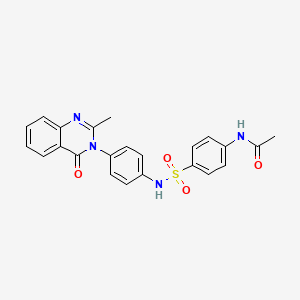
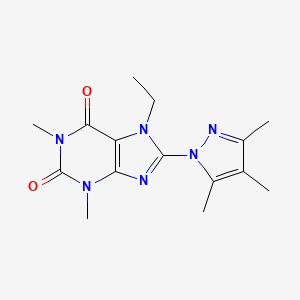
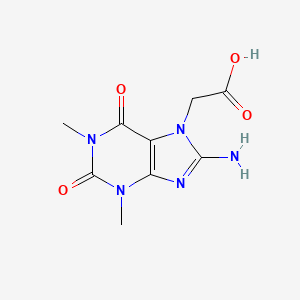

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)
![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)
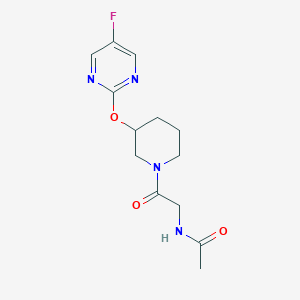
![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)
![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
